6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable aldehydes or ketones, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carbonic anhydrase, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-(4-methylphenyl)-2-naphthoate
- 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one
- 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Uniqueness
6,7-DIETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-diethoxy-4-(4-methylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-23-18-10-16-15(14-8-6-13(3)7-9-14)11-20(22)21-17(16)12-19(18)24-5-2/h6-10,12,15H,4-5,11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOYGDDWCXAJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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